
3,6,9,12,15,18-Hexaoxatriacontane-1,20-diol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,6,9,12,15,18-Hexaoxatriacontane-1,20-diol is a chemical compound with the molecular formula C24H50O8. It is a polyether diol, which means it contains multiple ether groups and two hydroxyl groups. This compound is known for its unique structure, which includes a long chain of alternating carbon and oxygen atoms, making it a member of the polyethylene glycol family .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3,6,9,12,15,18-Hexaoxatriacontane-1,20-diol typically involves the polymerization of ethylene oxide. The process begins with the reaction of ethylene glycol with ethylene oxide under basic conditions, resulting in the formation of a polyethylene glycol chain. The reaction is controlled to achieve the desired molecular weight and chain length .
Industrial Production Methods
In industrial settings, the production of this compound is carried out in large reactors where ethylene oxide is polymerized in the presence of a catalyst. The reaction conditions, such as temperature and pressure, are carefully monitored to ensure consistent product quality. The final product is purified through distillation and filtration processes .
Analyse Des Réactions Chimiques
Types of Reactions
3,6,9,12,15,18-Hexaoxatriacontane-1,20-diol can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form alcohols.
Substitution: The hydroxyl groups can be substituted with other functional groups, such as halides or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) are employed for substitution reactions.
Major Products
Oxidation: Aldehydes or carboxylic acids.
Reduction: Alcohols.
Substitution: Halides or amines.
Applications De Recherche Scientifique
3,6,9,12,15,18-Hexaoxatriacontane-1,20-diol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Employed in the study of enzyme interactions and protein folding.
Medicine: Investigated for its potential use in drug delivery systems due to its biocompatibility.
Industry: Utilized in the production of surfactants, lubricants, and polymers.
Mécanisme D'action
The mechanism of action of 3,6,9,12,15,18-Hexaoxatriacontane-1,20-diol involves its interaction with various molecular targets. The hydroxyl groups can form hydrogen bonds with other molecules, influencing their structure and function. In biological systems, this compound can interact with enzymes and proteins, affecting their activity and stability .
Comparaison Avec Des Composés Similaires
Similar Compounds
Polyethylene glycol (PEG): A family of compounds with similar structures but varying chain lengths.
Polypropylene glycol (PPG): Similar to PEG but with propylene oxide units instead of ethylene oxide.
Polyethylene glycol monooctadecyl ether: A PEG derivative with a single octadecyl group.
Uniqueness
3,6,9,12,15,18-Hexaoxatriacontane-1,20-diol is unique due to its specific chain length and the presence of two hydroxyl groups. This structure provides distinct properties, such as solubility and reactivity, making it suitable for specialized applications in various fields .
Propriétés
Numéro CAS |
75506-93-3 |
|---|---|
Formule moléculaire |
C24H50O8 |
Poids moléculaire |
466.6 g/mol |
Nom IUPAC |
1-[2-[2-[2-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]dodecan-2-ol |
InChI |
InChI=1S/C24H50O8/c1-2-3-4-5-6-7-8-9-10-24(26)23-32-22-21-31-20-19-30-18-17-29-16-15-28-14-13-27-12-11-25/h24-26H,2-23H2,1H3 |
Clé InChI |
ZRPHNPHWLLSPCK-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCC(COCCOCCOCCOCCOCCOCCO)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



silane](/img/structure/B14449210.png)
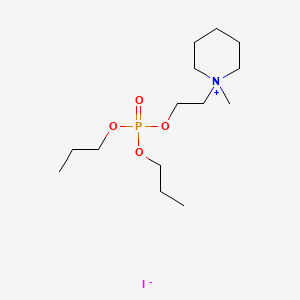
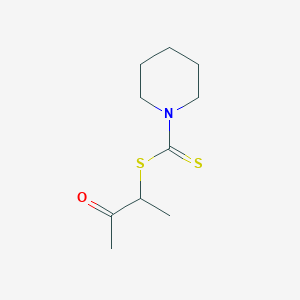
![N-(4'-Methyl[1,1'-biphenyl]-2-yl)thiourea](/img/structure/B14449224.png)

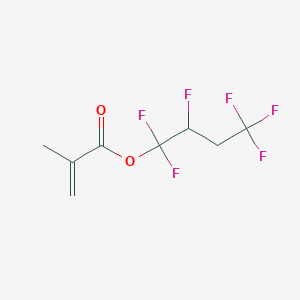
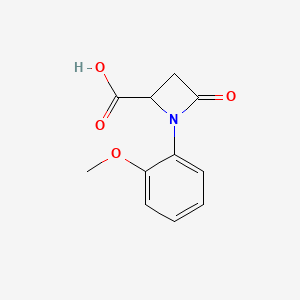
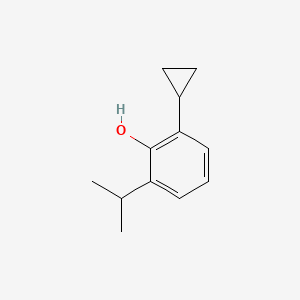
![Phenol, 2-[[(2-furanylmethyl)imino]methyl]-](/img/structure/B14449255.png)


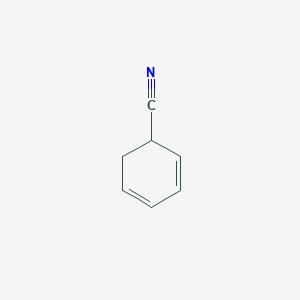
![1-Bromo-4-propylbicyclo[2.2.2]octane](/img/structure/B14449274.png)
